molecular formula C7H6ClNO2 B14163545 4-Chloro-6-methoxypicolinaldehyde

4-Chloro-6-methoxypicolinaldehyde

Cat. No.: B14163545
M. Wt: 171.58 g/mol
InChI Key: ZAJJCCSCIHHDMT-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxypicolinaldehyde is a heterocyclic organic compound with the molecular formula C7H6ClNO2 It is a derivative of picolinaldehyde, featuring a chlorine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxypicolinaldehyde typically involves the chlorination and methoxylation of picolinaldehyde derivatives. One common method includes the reaction of 6-methoxypicolinaldehyde with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxypicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: 4-Chloro-6-methoxypicolinic acid.

    Reduction: 4-Chloro-6-methoxypicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-methoxypicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxypicolinaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorine and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methoxypicolinaldehyde is unique due to the specific positioning of the chlorine and methoxy groups on the pyridine ring. This unique structure can influence its chemical reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

4-Chloro-6-methoxypicolinaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a chloro and methoxy substituent. Its chemical formula is C7H6ClN2OC_7H_6ClN_2O, and it exhibits properties typical of aldehydes, such as reactivity with nucleophiles.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The compound's mechanism involves the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription.

Table 1: Antibacterial Activity of this compound

Bacterial StrainIC50 (μM)
Staphylococcus aureus1.60 ± 0.35
Escherichia coli>100
Methicillin-resistant S. aureus0.51 ± 0.25
Streptococcus pneumoniae0.33 ± 0.08

This table summarizes the IC50 values for different bacterial strains, demonstrating the compound's varying efficacy across species .

Anti-cancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anti-cancer potential. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways. The compound's ability to modulate cell cycle progression has also been noted, making it a candidate for further development in cancer therapeutics.

Case Studies

  • Inhibition of Cancer Cell Lines : A study focusing on various cancer cell lines reported that treatment with this compound resulted in a significant reduction in cell viability, particularly in breast and lung cancer cells. The observed IC50 values were lower than those of standard chemotherapeutic agents, suggesting enhanced potency.
  • Synergistic Effects with Other Agents : Another case study examined the compound's effects in combination with existing antibiotics. Results indicated that when used alongside traditional antibiotics, this compound exhibited synergistic effects, enhancing overall antibacterial efficacy against resistant strains .

Pharmacokinetics and Bioavailability

The bioavailability of this compound has been assessed through various pharmacokinetic studies. It is absorbed through the gastrointestinal tract and metabolized primarily in the liver, where it forms several metabolites that may contribute to its biological activity.

Table 2: Pharmacokinetic Profile

ParameterValue
Absorption RateModerate
Half-life5 hours
Metabolites IdentifiedGlucuronides

This table provides an overview of the pharmacokinetic characteristics relevant to the compound's therapeutic applications.

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

4-chloro-6-methoxypyridine-2-carbaldehyde

InChI

InChI=1S/C7H6ClNO2/c1-11-7-3-5(8)2-6(4-10)9-7/h2-4H,1H3

InChI Key

ZAJJCCSCIHHDMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C=O)Cl

Origin of Product

United States

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